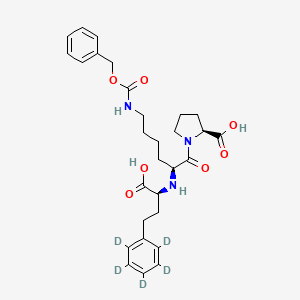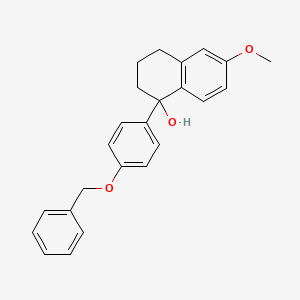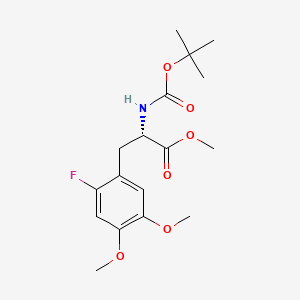
Nizatidine-d3 Sulfoxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nizatidine-d3 Sulfoxide is a deuterated derivative of Nizatidine, a histamine H2 receptor antagonist. This compound is primarily used in scientific research to study the pharmacokinetics and metabolism of Nizatidine. The deuterium atoms in this compound make it a valuable tool for tracing and analyzing metabolic pathways due to its stability and distinguishable mass from non-deuterated compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Nizatidine-d3 Sulfoxide typically involves the deuteration of Nizatidine followed by oxidation to form the sulfoxide. The deuteration process can be achieved using deuterated reagents such as deuterium gas or deuterated solvents under specific conditions to replace hydrogen atoms with deuterium. The oxidation step involves the use of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid to convert the thioether group in Nizatidine to the sulfoxide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography and crystallization are common in industrial settings to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
Nizatidine-d3 Sulfoxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert the sulfoxide to the sulfone.
Reduction: The sulfoxide group can be reduced back to the thioether.
Substitution: The compound can undergo substitution reactions at the thiazole ring or the nitro group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Nizatidine-d3 Sulfone.
Reduction: Nizatidine-d3.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Nizatidine-d3 Sulfoxide is extensively used in scientific research for:
Pharmacokinetic Studies: To trace the metabolic pathways and understand the absorption, distribution, metabolism, and excretion (ADME) of Nizatidine.
Metabolic Profiling: To identify and quantify metabolites in biological samples using techniques like mass spectrometry.
Drug Interaction Studies: To investigate the interaction of Nizatidine with other drugs and its impact on metabolic pathways.
Biological Research: To study the effects of Nizatidine on histamine receptors and related biological processes.
Industrial Applications: In the development of new formulations and drug delivery systems for improved therapeutic efficacy.
Mechanism of Action
Nizatidine-d3 Sulfoxide exerts its effects by competitively inhibiting histamine at the H2 receptors on the gastric parietal cells. This inhibition reduces gastric acid secretion, gastric volume, and hydrogen ion concentration. The deuterated form allows for detailed study of the drug’s interaction with the receptors and its metabolic fate in the body.
Comparison with Similar Compounds
Similar Compounds
Ranitidine: Another H2 receptor antagonist with a similar mechanism of action but different chemical structure.
Famotidine: A more potent H2 receptor antagonist with a longer duration of action.
Cimetidine: The first H2 receptor antagonist developed, with a shorter half-life and more drug interactions.
Uniqueness of Nizatidine-d3 Sulfoxide
This compound is unique due to its deuterated nature, which provides enhanced stability and allows for precise tracing in metabolic studies. This makes it a valuable tool in pharmacokinetic and metabolic research, offering insights that non-deuterated compounds cannot provide.
Properties
CAS No. |
1795136-43-4 |
|---|---|
Molecular Formula |
C12H21N5O3S2 |
Molecular Weight |
350.47 |
IUPAC Name |
(E)-1-N-[2-[[2-[(dimethylamino)methyl]-1,3-thiazol-4-yl]methylsulfinyl]ethyl]-2-nitro-1-N/'-(trideuteriomethyl)ethene-1,1-diamine |
InChI |
InChI=1S/C12H21N5O3S2/c1-13-11(6-17(18)19)14-4-5-22(20)9-10-8-21-12(15-10)7-16(2)3/h6,8,13-14H,4-5,7,9H2,1-3H3/b11-6+/i1D3 |
InChI Key |
TZKMWRJRDCJAFI-OFYUJABRSA-N |
SMILES |
CNC(=C[N+](=O)[O-])NCCS(=O)CC1=CSC(=N1)CN(C)C |
Synonyms |
N-[2-[[[2-[(Dimethylamino)methyl]-4-thiazolyl]methyl]sulfinyl]ethyl]-N’-(methyl-d3)-2-nitro-1,1-ethenediamine; Nizatidine EP Impurity C-d3; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2S)-1-[(2S)-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]-6-(phenylmethoxycarbonylamino)hexanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B588173.png)
![Bis[ethyl (pentafluorobenzoyl)pyruvate]copper(II)](/img/structure/B588175.png)


![N-[2-(Trichloroacetyl)phenyl]benzenecarboximidoyl chloride](/img/structure/B588180.png)




